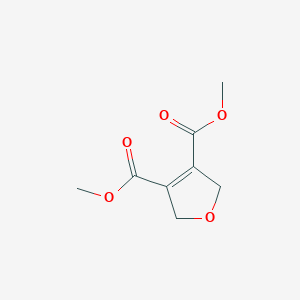
3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate: is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two methyl groups and two ester groups attached to the furan ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate can be achieved through various methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and esterification reactions. The reaction conditions typically involve the use of acidic catalysts such as p-toluenesulfonic acid and heating to promote cyclization and ester formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylfuran-2,5-dicarboxylic acid.
Reduction: Formation of 3,4-dimethyl-2,5-dihydrofuran-3,4-diol.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activity .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Derivatives of furan compounds have shown promise in anticancer, antimicrobial, and anti-inflammatory studies .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 3,4-furandicarboxylate
- 2,5-Dimethylfuran
- 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Comparison: 3,4-Dimethyl2,5-dihydrofuran-3,4-dicarboxylate is unique due to its specific substitution pattern on the furan ring. The presence of two ester groups and two methyl groups provides distinct reactivity and properties compared to other furan derivatives. For example, 2,5-Dimethylfuran lacks the ester groups, making it less reactive in certain chemical transformations .
Eigenschaften
IUPAC Name |
dimethyl 2,5-dihydrofuran-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSINGCOULYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
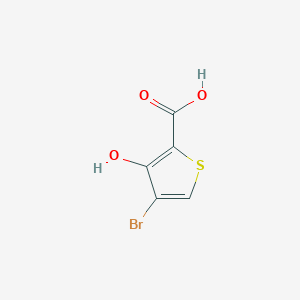
![1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B7967838.png)


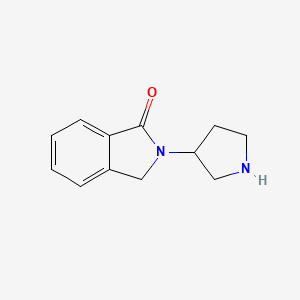
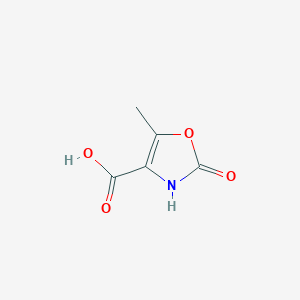
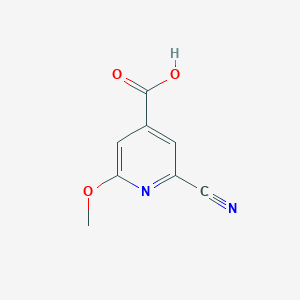
![5-Azaspiro[2.5]octane-6,8-dione](/img/structure/B7967877.png)
![2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B7967878.png)

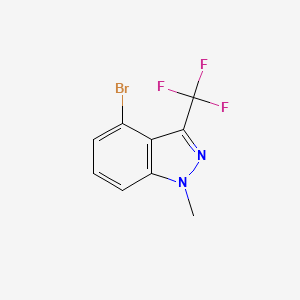
![2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967896.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B7967899.png)

